2-(1-Methyl-1H-indol-4-yl)ethanamine
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Overview
Description
2-(1-Methyl-1H-indol-4-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by an indole ring substituted with a methyl group at the nitrogen atom and an ethanamine chain at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-indol-4-yl)ethanamine typically involves the alkylation of indole derivatives. One common method is the reaction of 1-methylindole with ethylene oxide in the presence of a base to form the desired ethanamine derivative . Another approach involves the reductive amination of 1-methylindole-4-carboxaldehyde with ethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-indol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include indole-4-carboxylic acids, indoline derivatives, and various substituted indoles .
Scientific Research Applications
2-(1-Methyl-1H-indol-4-yl)ethanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-indol-4-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Tryptamine: An indole derivative with a similar structure but without the methyl group at the nitrogen atom.
N-Methyltryptamine: Similar to tryptamine but with a methyl group at the nitrogen atom.
Serotonin: A naturally occurring indole derivative with a hydroxyl group at the 5-position of the indole ring.
Uniqueness: 2-(1-Methyl-1H-indol-4-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives . Its methyl group at the nitrogen atom and ethanamine chain at the 4-position make it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N2 |
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Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)ethanamine |
InChI |
InChI=1S/C11H14N2/c1-13-8-6-10-9(5-7-12)3-2-4-11(10)13/h2-4,6,8H,5,7,12H2,1H3 |
InChI Key |
YFGPFCKWPUDHRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CCN |
Origin of Product |
United States |
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